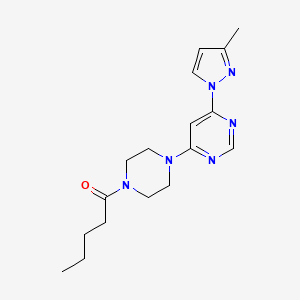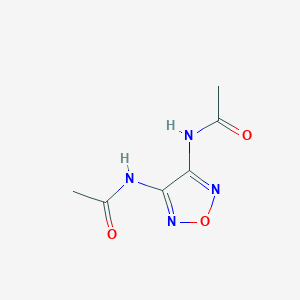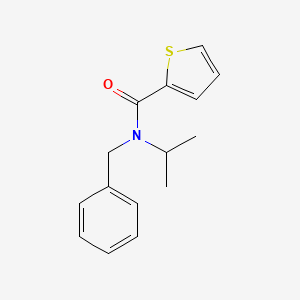![molecular formula C16H21ClN2O4 B5579902 ethyl 4-[(4-chloro-2-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5579902.png)
ethyl 4-[(4-chloro-2-methylphenoxy)acetyl]-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(4-chloro-2-methylphenoxy)acetyl]-1-piperazinecarboxylate, also known as etofenprox, is a synthetic pyrethroid insecticide used in agriculture and public health to control a wide range of insect pests. Etofenprox is a potent insecticide that acts by disrupting the nervous system of insects, causing paralysis and death.
科学的研究の応用
Crystal Structure Analysis
Ethyl 4-[(4-chloro-2-methylphenoxy)acetyl]-1-piperazinecarboxylate and its derivatives have been studied for their crystal structures, which contribute to understanding their interactions and molecular conformations. For example, a study on Levocetirizinium dipicrate revealed the formation of hydrogen-bonded motifs and a three-dimensional supramolecular structure in the crystal packing, dominated by strong intermolecular interactions. This insight is valuable for designing and synthesizing new compounds with desired physical and chemical properties (Jasinski et al., 2010).
Herbicide Metabolism
The compound's derivatives have been examined for their metabolic pathways in agricultural contexts. For instance, the metabolism of a related herbicide in rats highlighted processes like N-desethylation and conjugation with glutathione, offering insights into environmental and biological degradation pathways of such chemicals (Crayford & Hutson, 1972).
Antimicrobial Activities
Several derivatives have been synthesized and evaluated for their antimicrobial properties. For example, novel 1,2,4-triazole derivatives showed varying degrees of antimicrobial activity, indicating the potential for these compounds to be developed into new antimicrobial agents (Bektaş et al., 2010).
Herbicidal and Plant Growth Regulatory Activities
Derivatives of this compound have been synthesized and evaluated for their potential as herbicides and plant growth regulators. The structure-activity relationships of these compounds provide valuable information for the development of new agricultural chemicals (Stoilkova et al., 2014).
Polymer Antioxidants
Research has also explored the use of related compounds as antioxidants in polymers, such as polypropylene copolymers. The study of synthesized antioxidants and their performance in enhancing the thermal stability of polymers contributes to the development of more durable and stable polymer materials (Desai et al., 2004).
Synthesis Techniques
Innovative synthesis methods for related compounds, such as the use of triphosgene for creating crystalline derivatives, showcase advancements in chemical synthesis techniques that enhance efficiency and yield, with potential applications in various fields of chemical research (Wei et al., 2008).
作用機序
Phenoxy herbicides, including (4-chloro-2-methylphenoxy)acetic acid, act by mimicking the auxin growth hormone indoleacetic acid (IAA). When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, selectively killing broad-leaf weeds while leaving monocotyledonous crops such as wheat or maize relatively unaffected .
Safety and Hazards
特性
IUPAC Name |
ethyl 4-[2-(4-chloro-2-methylphenoxy)acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4/c1-3-22-16(21)19-8-6-18(7-9-19)15(20)11-23-14-5-4-13(17)10-12(14)2/h4-5,10H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORINWQDOSZLGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(morpholin-4-ylcarbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B5579823.png)



![2-methoxy-5-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]benzyl acetate](/img/structure/B5579838.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5579846.png)

![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride](/img/structure/B5579849.png)
![8-fluoro-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5579861.png)

![(5-hydroxy-4-methylnaphtho[1,2-b]thien-2-yl)(phenyl)methanone](/img/structure/B5579873.png)
![4-[(2,4-dichlorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5579892.png)
![isobutyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5579896.png)
![6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N-(4-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5579905.png)
